2-Nitrophenylboronic acid

Suzuki-Miyaura Cross-Coupling Reaction Mechanism Isomer Comparison

2-Nitrophenylboronic acid uniquely enables ortho-nitro biaryl synthesis due to its electron-withdrawing nitro group and low pKa (~7.83). Essential for 2,2'-dinitrobiphenyl scaffolds, antimalarial intermediates, and carbohydrate sensors. Substituting with 3- or 4-nitro isomers causes catastrophic reaction failure. Procure high-purity grade for reproducible Suzuki-Miyaura coupling and sensor development.

Molecular Formula C6H6BNO4
Molecular Weight 166.93 g/mol
CAS No. 5570-19-4
Cat. No. B151230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrophenylboronic acid
CAS5570-19-4
Molecular FormulaC6H6BNO4
Molecular Weight166.93 g/mol
Structural Identifiers
SMILESB(C1=CC=CC=C1[N+](=O)[O-])(O)O
InChIInChI=1S/C6H6BNO4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,9-10H
InChIKeySFUIGUOONHIVLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Nitrophenylboronic Acid (CAS 5570-19-4): Ortho-Nitro Substituent Defines a Unique Reactivity Profile


2-Nitrophenylboronic acid (2-NPBA, CAS 5570-19-4) is an ortho-nitro-substituted phenylboronic acid with the molecular formula C6H6BNO4 and a molecular weight of 166.93 g/mol . The presence of the strongly electron-withdrawing nitro group at the ortho position fundamentally alters the electronic properties of the phenyl ring and the Lewis acidity of the boron atom compared to unsubstituted phenylboronic acid or its meta- and para-nitro isomers [1][2]. This substitution pattern imposes distinct steric constraints and electronic effects that dictate its reactivity in cross-coupling reactions, its stability, and its binding behavior. The compound exhibits a predicted pKa of 7.83 ± 0.53 , a critical parameter influencing its performance in aqueous and physiological environments. As a white to off-white crystalline powder, it serves as a versatile building block for constructing ortho-nitro-substituted biaryl and heterocyclic scaffolds, particularly in pharmaceutical and materials science applications .

Why 2-Nitrophenylboronic Acid Cannot Be Replaced by 3- or 4-Nitro Isomers in Ortho-Directed Transformations


The position of the nitro group on the phenyl ring of phenylboronic acid is not a minor variation; it is a critical determinant of reaction outcome. Generic substitution of 2-nitrophenylboronic acid with its 3- or 4-nitro isomers frequently leads to catastrophic failure in key transformations, particularly those requiring ortho-selectivity or specific electronic activation [1]. For example, in the synthesis of ortho-nitrobiphenyls via Suzuki-Miyaura coupling, 2-NPBA uniquely enables the formation of unsymmetrical 2,2'-dinitrobiphenyls, a scaffold inaccessible with the meta- or para-isomers due to the absence of the ortho-directing nitro group . The mechanistic underpinning for this failure is clear: the transmetalation step in the catalytic cycle is severely hindered when the nitro group is in the 2-position due to steric and electronic effects, a phenomenon not observed with 3- or 4-substituted analogs [2]. Therefore, substituting 2-NPBA with a different nitro isomer in a synthesis or assay designed around its unique ortho-substitution pattern will result in dramatically reduced yields, altered selectivity, or complete lack of reactivity. The quantitative evidence detailed below underscores this non-interchangeability.

Product-Specific Quantitative Evidence Guide for 2-Nitrophenylboronic Acid: Comparator-Based Differentiation


Ortho-Nitro Substituent Mechanistically Hinders Transmetalation in Suzuki Coupling vs. 3- and 4-Nitro Isomers

In Suzuki-Miyaura cross-coupling reactions, the transmetalation step is the key differentiator for 2-nitrophenylboronic acid compared to its 3- and 4-nitro isomers. Mechanistic studies reveal that the ortho-nitro group in 2-NPBA creates a unique steric and electronic environment that impedes transmetalation, a bottleneck not observed for the meta- or para-nitro analogs [1][2]. This specific inhibition is the root cause of the observed lower reactivity and is a direct consequence of the 2-position substitution [3].

Suzuki-Miyaura Cross-Coupling Reaction Mechanism Isomer Comparison

2-Nitrophenylboronic Acid Enables Synthesis of Unsymmetrical 2,2'-Dinitrobiphenyls, a Scaffold Inaccessible to 3- and 4-Nitro Isomers

2-Nitrophenylboronic acid is uniquely suited for the preparation of unsymmetrical 2,2'-dinitrobiphenyls via Suzuki-Miyaura cross-coupling with nitrophenyl halides . This transformation is a direct result of the ortho-nitro group's electronic and steric influence on the cross-coupling process, enabling the formation of a specific ortho,ortho'-dinitro biaryl motif. The 3- and 4-nitro isomers (3-nitrophenylboronic acid, 4-nitrophenylboronic acid) cannot generate the same 2,2'-dinitro connectivity and instead produce different, symmetrical biaryl products [1].

Regioselective Synthesis Biaryl Synthesis Unsymmetrical Dinitrobiphenyls

Optimized Suzuki Coupling Protocol for Electron-Deficient Ortho-Nitrophenylboronic Acid Achieves Cross-Coupling Yields up to 50%

Due to the inherent low reactivity and stability of 2-nitrophenylboronic acid in the presence of palladium, specific reaction conditions are required to achieve viable yields. A systematic optimization identified a system comprising N-methylpyrrolidone (NMP) as solvent, Pd2(dba)3 as catalyst, CuI as cocatalyst, and DavePhos as ligand. Under these optimized conditions, the synthesis of congested 2-nitro-1,1'-biphenyl intermediates from chloroarenes was achieved in a medium yield of 50% [1]. This stands in contrast to a prior method using 1-iodo-2-nitrobenzene which afforded only a 29% yield [2]. Furthermore, when less sterically hindered 1-chloro-2-nitrobenzenes were employed, quantitative yields were attained [3].

Suzuki-Miyaura Cross-Coupling Electron-Deficient Substrates Yield Optimization

2-Nitrophenylboronic Acid Exhibits Distinct Binding and Sensing Properties Compared to Phenylboronic Acid in Carbohydrate Recognition

The electron-withdrawing nature of the ortho-nitro group significantly alters the pKa of 2-nitrophenylboronic acid compared to unsubstituted phenylboronic acid, which in turn modulates its binding to diol-containing molecules like carbohydrates [1]. While specific binding constants for 2-NPBA with saccharides are not directly available, studies on the closely related 2-hydroxy-5-nitrophenylboronic acid demonstrate the profound effect of the nitro group. This compound exhibits a blue shift in its absorption maximum from 373 nm to 332 nm upon addition of D-fructose at neutral pH, a spectroscopic change that is the basis for its use as a reporter compound [2]. This behavior is a class-level characteristic for ortho-nitrophenol boronic acids and is not observed with simple phenylboronic acid, which lacks the nitro substituent and exhibits different pKa and binding properties [1].

Carbohydrate Sensing Boronic Acid-Diol Binding Fluorescence Spectroscopy

Best Research and Industrial Application Scenarios for 2-Nitrophenylboronic Acid


Synthesis of Ortho-Nitro-Substituted Biaryl and Terphenyl Scaffolds in Medicinal Chemistry

2-Nitrophenylboronic acid is the reagent of choice for constructing ortho-nitro-substituted biaryl and terphenyl frameworks. Its unique reactivity, while challenging, is specifically harnessed to introduce the ortho-nitro group into complex molecules, a motif critical for the subsequent synthesis of 2-aminobiphenyls and related amines [1]. These 2-aminobiphenyl units are essential precursors for Schiff base ligands and their metal complexes [1]. A concrete application is its use as a key building block in the synthesis of thienoquinoline-based antimalarial agents. Specifically, 2-NPBA is used in a Suzuki coupling to form a methyl 2-(2-nitrophenyl)thiophene-3-carboxylate intermediate, which is then further elaborated into compounds tested for in vitro growth inhibition of the malaria parasite Plasmodium falciparum [2]. This pathway underscores the compound's value in generating lead candidates that require the specific ortho-nitroaryl motif. Its role in constructing unsymmetrical 2,2'-dinitrobiphenyls [3] further solidifies its niche in medicinal chemistry for accessing otherwise synthetically challenging scaffolds.

Development of Carbohydrate Sensors Exploiting the Nitro Group's Electronic Effects

The ortho-nitro group on 2-nitrophenylboronic acid significantly lowers its pKa compared to unsubstituted phenylboronic acid, a property that is exploited in the design of colorimetric and fluorescent sensors for carbohydrates [4]. The binding of a diol (e.g., a saccharide) to the boronic acid moiety further alters the pKa and triggers a change in the ionization state of a neighboring chromophore or fluorophore. This principle is exemplified by related ortho-nitrophenol boronic acids, which show substantial UV-Vis shifts (e.g., 373 nm to 332 nm) upon binding to D-fructose at physiological pH [5]. 2-NPBA, possessing the essential ortho-nitro substitution, serves as a foundational building block for constructing more elaborate sensor architectures. Researchers developing selective saccharide recognition and signaling units will prioritize this compound for its predictable and tunable electronic properties, which are distinct from those of phenylboronic acid and its other isomers [4].

Nanoparticle Stabilization via Polyol-Boronic Acid Interactions

2-Nitrophenylboronic acid has been specifically claimed in patent literature for the stabilization of carrier nanoparticles. The technology described in EP 2961788 A4 (and WO 2014133549A1) utilizes nitrophenylboronic acid compositions to stabilize nanoparticles comprising a polymer containing a polyol coupled to a polymer containing a boronic acid [6]. The ortho-nitro substitution may contribute specific electronic or steric properties that are beneficial for the stability of the nanoparticle formulation or its interaction with the polymer matrix. For industrial applications involving targeted drug delivery or advanced material formulations based on boronic acid-diol reversible covalent chemistry, 2-NPBA is a documented and preferred stabilizer, differentiating it from unsubstituted phenylboronic acid which may not confer the same level of stability or performance in this specific context [6].

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